1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate is a chemical compound with a complex structure that includes a phenylmethyl group and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenylmethyl halide with a dihydropyridine derivative in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity and are studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate: Unique due to its specific structure and functional groups.
Dihydropyridine derivatives: Similar in structure but may lack the phenylmethyl group.
Pyridine derivatives: Fully aromatic and may have different reactivity and applications.
Uniqueness
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
70684-85-4 |
---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-phenylmethoxycarbonyl-3,6-dihydro-2H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-6H,7-10H2,(H,16,17) |
InChI Key |
FRWCNDVEBMIVDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.